molecular formula C11H6BrN3O B13855227 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole

7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole

Cat. No.: B13855227
M. Wt: 276.09 g/mol
InChI Key: PWYZJWKIABWJAI-UHFFFAOYSA-N
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Description

7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole typically involves the cyclization of 2-aminophenol with a suitable brominated pyrazine derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-pyrazin-2-yl-1,2-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6BrN3O

Molecular Weight

276.09 g/mol

IUPAC Name

7-bromo-3-pyrazin-2-yl-1,2-benzoxazole

InChI

InChI=1S/C11H6BrN3O/c12-8-3-1-2-7-10(15-16-11(7)8)9-6-13-4-5-14-9/h1-6H

InChI Key

PWYZJWKIABWJAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2C3=NC=CN=C3

Origin of Product

United States

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